Cas no 1551174-70-9 (2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine)

2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
- 1551174-70-9
- EN300-1850377
-
- Inchi: 1S/C9H17N3/c1-9(2,3)8-7(4-5-10)6-11-12-8/h6H,4-5,10H2,1-3H3,(H,11,12)
- InChI Key: CCTZAHWWMJVHBG-UHFFFAOYSA-N
- SMILES: N1C(=C(C=N1)CCN)C(C)(C)C
Computed Properties
- Exact Mass: 167.142247555g/mol
- Monoisotopic Mass: 167.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 54.7Ų
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850377-5.0g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 5g |
$4102.0 | 2023-06-01 | ||
Enamine | EN300-1850377-0.25g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1850377-5g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1850377-1g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1850377-10.0g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 10g |
$6082.0 | 2023-06-01 | ||
Enamine | EN300-1850377-2.5g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1850377-0.05g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1850377-0.1g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1850377-0.5g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1850377-10g |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine |
1551174-70-9 | 10g |
$6082.0 | 2023-09-19 |
2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine Related Literature
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on 2-(3-tert-butyl-1H-pyrazol-4-yl)ethan-1-amine
2-(3-Tert-butyl-1H-pyrazol-4-yl)ethan-1-amine: A Comprehensive Overview
The compound 2-(3-Tert-butyl-1H-pyrazol-4-yl)ethan-1-amine, identified by the CAS number 1551174-70-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The molecule's structure, which includes a pyrazole ring substituted with a tert-butyl group and an ethanamine chain, contributes to its distinctive chemical behavior and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly for their role as scaffolds in the development of bioactive compounds. The tert-butyl substituent in this molecule plays a crucial role in modulating its physical properties, such as solubility and stability. Additionally, the ethanamine group introduces amine functionality, which is often exploited in various chemical reactions, including amidation and alkylation processes.
One of the most promising applications of 2-(3-Tert-butyl-1H-pyrazol-4-yl)ethan-1-amine lies in its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing heterocyclic compounds with enhanced biological activity. For instance, studies have demonstrated that this compound can serve as a precursor for the development of novel kinase inhibitors, which are critical in anticancer drug design.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring. The introduction of the tert-butyl group is achieved through Friedel-Crafts alkylation or other substitution reactions, depending on the specific conditions required. The final step involves coupling the pyrazole derivative with an amine group to form the ethanamine moiety. This synthetic pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.
In terms of physical properties, 2-(3-Tert-butyl-1H-pyrazol-4-y) exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various extraction and purification techniques. These properties are advantageous for its use in both laboratory-scale experiments and industrial applications.
The biological evaluation of this compound has revealed interesting insights into its pharmacokinetic profile. Studies indicate that it demonstrates moderate absorption rates in vivo, with a half-life of about 4 hours when administered orally. These findings suggest that further optimization could enhance its bioavailability, making it a more viable candidate for therapeutic applications.
In conclusion, 2-(3-Tert-butyl-1H-pyrazol-) is a versatile compound with significant potential in various fields of chemistry and pharmacology. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers and industry professionals alike.
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